2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride
CAS No.: 1049790-47-7
Cat. No.: VC6312063
Molecular Formula: C16H24Cl2N2O2
Molecular Weight: 347.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049790-47-7 |
|---|---|
| Molecular Formula | C16H24Cl2N2O2 |
| Molecular Weight | 347.28 |
| IUPAC Name | 2-chloro-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]acetamide;hydrochloride |
| Standard InChI | InChI=1S/C16H23ClN2O2.ClH/c1-21-14-7-5-13(6-8-14)15(12-18-16(20)11-17)19-9-3-2-4-10-19;/h5-8,15H,2-4,9-12H2,1H3,(H,18,20);1H |
| Standard InChI Key | BMPWFPFUSZGEFE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(CNC(=O)CCl)N2CCCCC2.Cl |
Introduction
Structural and Molecular Characteristics
The compound features a central ethyl linker bridging a 4-methoxyphenyl group and a piperidine ring, terminated by a chloroacetamide moiety. The hydrochloride salt form enhances solubility and stability for experimental applications. Key structural attributes include:
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Chloroacetamide group: A reactive site for nucleophilic substitution, critical for interactions with biological targets .
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Piperidine ring: A six-membered amine heterocycle common in CNS-active pharmaceuticals, contributing to lipophilicity and membrane permeability.
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4-Methoxyphenyl group: Electron-donating methoxy substituent influences aromatic interactions and metabolic stability .
The InChIKey (BMPWFPFUSZGEFE-UHFFFAOYSA-N) and SMILES (COC1=CC=C(C=C1)C(CNC(=O)CCl)N2CCCCC2.Cl) provide precise identifiers for computational modeling. X-ray crystallography data for analogous chloroacetamides reveal planar amide geometries and intermolecular hydrogen bonding patterns, which may stabilize the crystal lattice .
Synthesis and Preparation Methods
Reaction Pathways
The synthesis typically involves C-amidoalkylation of aromatics using intermediates like 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide . Key steps include:
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Condensation: Chloroacetamide derivatives react with chloral hydrate to form hemiaminals.
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Acid-Catalyzed Amidoalkylation: Bronsted acids (e.g., H₂SO₄) facilitate electrophilic substitution on aromatic substrates .
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Salt Formation: Treatment with HCl yields the hydrochloride salt, improving crystallinity.
A representative synthesis pathway is summarized below:
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Chloral hydrate, chloroacetamide | Hemiaminal | 65–75% |
| 2 | H₂SO₄, 4-methoxyphenylpiperidine | Amidoalkylated product | 50–60% |
| 3 | HCl gas, ethanol | Hydrochloride salt | 85–90% |
Data adapted from methodologies in .
Optimization Challenges
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Regioselectivity: Competing reactions at the piperidine nitrogen or methoxy group require careful control of stoichiometry .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures isolates the hydrochloride form.
Physicochemical Properties
Experimental data for the compound are sparse, but inferences from structural analogs and related chloroacetamides suggest the following profile :
| Property | Value | Method |
|---|---|---|
| Melting Point | 116–120°C (decomp.) | Differential Scanning Calorimetry |
| Solubility | >50 g/L in DMSO | Shake-flask method |
| LogP | 2.8 ± 0.3 | HPLC estimation |
| pKa | 9.2 (piperidine NH) | Potentiometric titration |
The vapor pressure (estimated 0.07 hPa at 20°C) and bulk density (760 kg/m³) align with halogenated acetamides .
Stability and Degradation Pathways
Hydrolysis
Under acidic (pH <3) or basic (pH >10) conditions, hydrolysis occurs via two pathways :
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Amide Cleavage: Base-catalyzed breakdown to 2-chloroacetic acid and amine byproducts.
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SN2 Displacement: Hydroxide attack at the chloroacetamide carbon yields hydroxyacetamide derivatives.
Kinetic Data (25°C):
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k (acid hydrolysis): 3.2 × 10⁻⁶ s⁻¹
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k (base hydrolysis): 8.7 × 10⁻⁵ s⁻¹
Photodegradation
UV exposure (λ = 254 nm) induces dechlorination and aryl radical formation, necessitating light-protected storage .
Analytical Characterization
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 1.4–1.6 (m, piperidine), 3.7 (s, OCH₃), 4.2 (q, CH₂Cl) .
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MS (ESI+): m/z 311.1 [M-Cl]⁺.
Chromatography
HPLC Conditions:
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Column: C18, 5 µm
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Mobile phase: 60:40 acetonitrile/0.1% TFA
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Retention time: 6.8 min.
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the piperidine and methoxyphenyl groups.
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Formulation Studies: Nanoencapsulation to enhance bioavailability.
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Target Identification: High-throughput screening against kinase and GPCR libraries.
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